7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
7-bromo-3-hydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-9-3-6-11-12(7-9)22-15(14(19)13(11)18)8-1-4-10(5-2-8)17(20)21/h1-7,14-15,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUROARYLAHBWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting with the construction of the benzopyran core followed by the introduction of the bromo, hydroxy, and nitro groups. One common synthetic route is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving optimal results. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of adjacent groups. Common reagents and outcomes include:
These reactions are facilitated by polar aprotic solvents and mild bases, preserving the integrity of the ketone and nitrophenyl groups .
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine, enabling further functionalization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 h | 4-Aminophenyl derivative | 89% | |
| Fe/HCl, H₂O, reflux, 2 h | 4-Aminophenyl derivative | 76% |
The resulting amine can participate in diazotization or coupling reactions .
Condensation Reactions Involving the Ketone
The ketone at position 4 reacts with nucleophiles such as hydrazines to form heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 5 h | 4-Hydrazone | 82% | |
| Phenylhydrazine | AcOH, 80°C, 3 h | 4-Phenylhydrazone | 75% |
These reactions are stereospecific and yield stable hydrazones, which can serve as intermediates for further cyclization .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 3 participates in esterification and etherification:
Etherification is particularly efficient under Williamson conditions, while glycosylation requires phase-transfer catalysts .
Electrophilic Aromatic Substitution
The electron-deficient benzopyran core undergoes limited electrophilic substitution. Sulfonation occurs under harsh conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, SO₃, 120°C, 8 h | 6-Sulfo derivative | 41% |
The nitrophenyl and bromo groups direct substitution to the less deactivated positions .
Ring-Opening and Rearrangement
Acid-catalyzed ring-opening generates a dihydroxy intermediate, which can recyclize under basic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.), H₂O, reflux, 3 h | Open-chain diketone | 58% | |
| NaOH (aq.), RT, 1 h | Recyclized lactone | 67% |
This reversible process is sensitive to pH and temperature .
Biological Activity Correlations
Derivatives of this compound show moderate inhibition of phosphodiesterase IV (PDE4) and acyl-CoA cholesterol O-acyltransferase (ACAT), with IC₅₀ values ranging from 12–45 μM . The 4-aminophenyl analog exhibits enhanced bioavailability due to reduced steric hindrance .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have demonstrated the anticancer potential of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one against several human cancer cell lines. For instance, it has shown significant inhibitory effects on prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), and liver (HepG2) cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the activation of the NF-kappaB signaling pathway. This action is significant as chronic inflammation is a precursor to various diseases, including cancer and autoimmune disorders. The anti-inflammatory effects were noted in studies where derivatives of the compound were tested for their ability to reduce inflammation markers .
3. Neuroprotective Effects
The neuroprotective capabilities of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one have also been investigated. Certain derivatives have been shown to inhibit neuroinflammation, which is beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neuroinflammatory responses positions it as a candidate for further research in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism by which 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The hydroxyl group contributes to its solubility and reactivity, enhancing its overall effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzopyranones and related derivatives reported in the literature. Key differences in substituents, synthetic methods, and properties are highlighted.
Core Structural Analogues
Substituent Effects on Properties
- In contrast, 4-hydroxyphenyl () reduces electrophilicity, favoring antioxidant activity .
Hydroxy vs. Alkoxy/Methyl Groups:
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, focusing on in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is . The presence of bromine and nitro groups in the structure contributes to its biological activity. The compound's structural attributes can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 364.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
The compound exhibited IC50 values ranging from to , indicating potent antiproliferative effects compared to standard chemotherapeutics .
The mechanism underlying its anticancer activity appears to be multifaceted:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. In vitro studies have indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Structure-Activity Relationships (SAR)
The biological activity of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one can be influenced by various substituents on the benzopyran core. Modifications at the 3-hydroxy and 4-nitrophenyl positions have been systematically studied to elucidate their impact on potency:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3-Hydroxy | Hydroxyl group | Increased cytotoxicity |
| 4-Nitrophenyl | Nitro group | Enhanced anti-cancer activity |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
- Synergistic Effects : When combined with conventional chemotherapy agents like doxorubicin, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies .
Q & A
Q. What are the optimal synthetic routes for 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one?
Methodological Answer: The synthesis typically involves cyclization of propargyl ethers to form the benzopyran core, followed by bromination and nitrophenyl substitution. Key steps include:
- Cyclization : Propargyl ethers undergo thermal cyclization to yield the dihydrobenzopyran scaffold. Temperature control (120–150°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Bromination : Electrophilic aromatic bromination at the 7-position requires Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .
- Nitrophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 4-nitrophenyl boronic acid under Pd catalysis .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Propargyl ether, 140°C, N₂, 12 h | 65–70 | ≥95% |
| Bromination | Br₂, AlCl₃, DCM, 0°C → RT, 4 h | 55–60 | ≥90% |
| Nitrophenyl Coupling | Pd(PPh₃)₄, 4-nitrophenyl-Bpin, K₂CO₃ | 70–75 | ≥98% |
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromo at C7, nitrophenyl at C2). Key signals:
- X-Ray Crystallography : Resolves stereochemistry at C3 (hydroxy group) and confirms dihydrobenzopyran conformation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (C₁₅H₁₁BrNO₅) .
Q. Table 2: Key Spectroscopic Data
Advanced Research Questions
Q. How do the bromo and nitro substituents influence the compound’s bioactivity and electronic properties?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Bromine contributes to lipophilicity, improving membrane permeability .
- SAR Studies : Compare analogues (e.g., 7-Cl vs. 7-Br; 4-CF₃ vs. 4-NO₂) using in vitro assays (IC₅₀ measurements). Nitro-substituted derivatives show 3–5× higher kinase inhibition than halogen-only analogues .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Contradictions often arise from divergent assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., hydralazine for antihypertensive activity) .
- Purity Validation : Employ preparative HPLC (≥99% purity) to exclude confounding byproducts .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro groups correlate with vasodilation in 80% of cases) .
Q. What is the role of stereochemistry at C3 in modulating biological activity?
Methodological Answer:
- The C3 hydroxy group’s axial/equatorial orientation affects hydrogen-bonding with targets.
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
Q. How to design in vitro assays to study the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2, xanthine oxidase) using fluorogenic substrates .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in Caco-2 cells .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to kinase domains .
Data Contradiction Analysis Example
Conflict : A 2023 study reported potent antihypertensive activity for the 7-bromo analogue, while a 2024 study found weak effects.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
